
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7ClN4O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide typically involves the chlorination of 6-methylpyrimidine-5-carboxamide followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-alkylamino-6-methylpyrimidine-5-carboxamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-amino-2-chloro-6-methylpyrimidine-5-carboxylic acid.
Reduction Products: Reduction can yield 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate.
Aplicaciones Científicas De Investigación
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the carboxamide group.
4-Amino-2-chloro-6-methylpyrimidine: Similar but without the carboxamide group.
2-Amino-4-chloro-5-methylpyrimidine: Similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is unique due to the presence of both the carboxamide and chlorine groups on the pyrimidine ring. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7ClN4O |
|---|---|
Peso molecular |
186.60 g/mol |
Nombre IUPAC |
4-amino-2-chloro-6-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7ClN4O/c1-2-3(5(9)12)4(8)11-6(7)10-2/h1H3,(H2,9,12)(H2,8,10,11) |
Clave InChI |
NFWOORGUGWUABB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


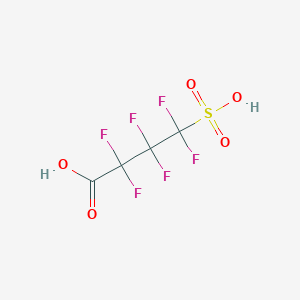
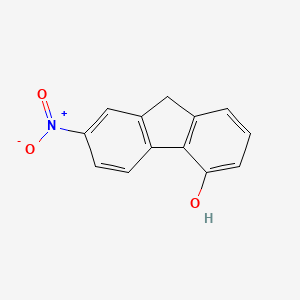
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
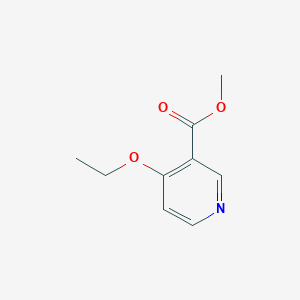
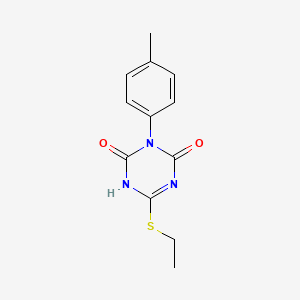

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
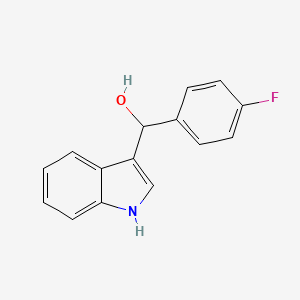
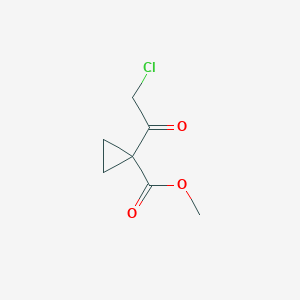

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
